molecular formula C17H28N2O B13870273 4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline

Cat. No.: B13870273
M. Wt: 276.4 g/mol
InChI Key: FBSJMKLELMZQJS-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline is an organic compound with the molecular formula C17H28N2O It is a derivative of aniline, featuring a tert-butyl group and a morpholine ring attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline typically involves the reaction of 4-tert-butylaniline with 3-chloropropylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The morpholine ring and tert-butyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: A simpler derivative with only a tert-butyl group attached to the aniline core.

    3-(3-Morpholin-4-ylpropyl)aniline: Lacks the tert-butyl group but contains the morpholine ring.

    4-tert-Butyl-N-(4-tert-butyl-3-(3-furoyl)-1,3-thiazol-2(3H)-ylidene)aniline: A more complex derivative with additional functional groups.

Uniqueness

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline is unique due to the combination of the tert-butyl group and the morpholine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a probe in biological studies.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

4-tert-butyl-3-(3-morpholin-4-ylpropyl)aniline

InChI

InChI=1S/C17H28N2O/c1-17(2,3)16-7-6-15(18)13-14(16)5-4-8-19-9-11-20-12-10-19/h6-7,13H,4-5,8-12,18H2,1-3H3

InChI Key

FBSJMKLELMZQJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)CCCN2CCOCC2

Origin of Product

United States

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